3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
説明
This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted at position 6 with a carboxylic acid group and at position 3 with a 1-methyl-4-(pyridin-2-ylmethyl)piperazine moiety. The triazolopyridine scaffold is known for its bioisosteric properties, often mimicking purine rings in kinase inhibitors or antimicrobial agents .
特性
IUPAC Name |
3-[1-methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-22-8-9-23(11-14-4-2-3-7-19-14)12-15(22)17-21-20-16-6-5-13(18(25)26)10-24(16)17/h2-7,10,15H,8-9,11-12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTDOZIWEFWWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C2=NN=C3N2C=C(C=C3)C(=O)O)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H21N5O2
- Molecular Weight : 341.4 g/mol
- PubChem CID : 10144672
This compound features a triazole ring fused with a pyridine system and a carboxylic acid functional group, which contributes to its biological interactions.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines. A study demonstrated that similar triazole derivatives had IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, highlighting their potential as anticancer agents .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole derivative A | HCT-116 (Colon) | 6.2 |
| Triazole derivative B | T47D (Breast) | 27.3 |
| Triazole derivative C | MCF-7 (Breast) | 43.4 |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. The compound has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A comparative study found that certain triazole compounds exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml against these pathogens .
Enzyme Inhibition
Enzymatic inhibition is another critical aspect of the biological activity of this compound. Triazoles are known to inhibit enzymes involved in key metabolic pathways. For example, some derivatives selectively inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .
The mechanisms through which this compound exerts its biological effects include:
- Interference with DNA Synthesis : Triazoles can disrupt DNA replication in cancer cells.
- Inhibition of Enzymatic Pathways : By inhibiting specific enzymes, these compounds can alter metabolic processes crucial for tumor growth.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives similar to the one discussed:
-
Study on Colon Cancer :
- A derivative with structural similarities was tested on HCT-116 cells and showed significant cytotoxicity with an IC50 value of 6.2 μM.
- Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.
-
Study on Bacterial Infections :
- In vitro tests revealed that a related compound demonstrated strong antibacterial activity against E. coli, with MIC values significantly lower than standard antibiotics.
科学的研究の応用
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth. For instance, studies have shown that triazolo derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways .
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in cancer immune evasion. Compounds based on the triazolo scaffold have demonstrated promising results in inhibiting IDO activity, leading to enhanced immune responses against tumors .
3. Neuropharmacological Effects
Piperazine derivatives are known for their psychotropic effects. The structural features of this compound suggest potential applications in treating neurological disorders. Specifically, piperazine-based compounds have been shown to exhibit anxiolytic and antidepressant properties .
4. Antimicrobial Properties
Research has indicated that compounds containing the piperazine moiety can possess antibacterial and antifungal activities. The unique structural characteristics of this compound may enhance its efficacy against various pathogens .
Material Science Applications
1. Photophysical Properties
Recent studies have highlighted the photophysical properties of triazolo derivatives, suggesting their potential use in material science as photonic materials or sensors. The ability of these compounds to absorb and emit light makes them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies
類似化合物との比較
Structural Analogs with Triazolopyridine Cores
(a) Impurity MM0421.02 (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one)
- Core Structure : Shares the triazolo[4,3-a]pyridine backbone but replaces the carboxylic acid with a ketone group at position 3.
- Substituents : A 4-phenylpiperazine-propyl chain instead of the methyl-pyridinylmethyl-piperazine group.
- Implications : The ketone group reduces solubility compared to the carboxylic acid, while the phenylpiperazine moiety may enhance lipophilicity and CNS penetration .
(b) Impurity MM0421.03 (Dihydrochloride derivative of 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one)
- Core Structure : Identical to MM0421.02 but includes a 4-chlorophenyl group on the piperazine ring.
- The dihydrochloride salt enhances stability and solubility compared to the free base .
Table 1: Triazolopyridine-Based Compounds
| Compound | Core Structure | Position 6 Substituent | Position 3 Substituent | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-a]pyridine | Carboxylic Acid | 1-Methyl-4-(pyridin-2-ylmethyl)piperazine | -COOH, piperazine, pyridine |
| MM0421.02 | Triazolo[4,3-a]pyridine | Ketone | 4-Phenylpiperazine-propyl | -C=O, phenylpiperazine |
| MM0421.03 | Triazolo[4,3-a]pyridine | Ketone | 4-(4-Chlorophenyl)piperazine-propyl | -C=O, Cl, dihydrochloride |
Functional Group Analogs with Heterocyclic Cores
(a) Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives (e.g., Compound 3 from )
- Core Structure : Pyrazolopyrimidine instead of triazolopyridine.
- Substituents: Hydrazine or amino groups at position 4.
- These compounds exhibit isomerization behavior under specific conditions, which may complicate synthesis and stability .
(b) 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic Acid ()
- Core Structure : Triazolo[4,3-b]pyridazine, a pyridazine analog.
- Substituents : Piperidine-carboxylic acid at position 5.
- The piperidine-carboxylic acid group mirrors the solubility advantages of the target compound’s -COOH group .
Table 2: Functional Group Comparisons
Pharmacological Context and Hypotheses
- Piperazine Derivatives : The piperazine ring in the target compound and impurities (MM0421.02/03) is associated with CNS activity (e.g., antipsychotics, antidepressants) due to its ability to cross the blood-brain barrier .
- Carboxylic Acid vs. Ester : Compared to methyl ester analogs (e.g., Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)-benzyl]-1,6-dihydro-3-pyridinecarboxylate in ), the -COOH group in the target compound improves solubility but may reduce oral bioavailability due to ionization at physiological pH .
Q & A
Q. Key factors affecting yield and purity :
Q. Table 1. Synthetic Method Comparison
| Method | Conditions | Yield | Purity Assessment | Reference |
|---|---|---|---|---|
| IBD-mediated oxidation | DCM, RT, 12–24 hrs | ≤90% | NMR, TLC (Rf = 0.58) | |
| Hydrazine condensation | Ethanol, reflux, 4–5 min | 88–96% | Recrystallization, HPLC |
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
Critical techniques include:
Q. Table 2. Representative Spectroscopic Data
Advanced: How can synthetic protocols be optimized for scalability while retaining stereochemical fidelity?
Answer:
Strategies :
- Catalyst screening : Replace IBD with cheaper hypervalent iodine reagents (e.g., PIDA) to reduce costs .
- Solvent-free cyclization : Explore microwave-assisted reactions to enhance reaction rates and reduce solvent waste .
- Chiral resolution : Use enantioselective catalysts (e.g., L-proline derivatives) during intermediate formation to preserve stereochemistry .
Case Study :
achieved 56% enantiomeric excess (ee) using chiral auxiliaries in piperazine ring formation. Scaling to 10 g batches maintained >90% purity via gradient HPLC .
Advanced: How should researchers resolve contradictions in reported antimicrobial activity data?
Answer:
Approaches :
Comparative bioassays : Test the compound against standardized microbial strains (e.g., E. coli ATCC 25922) using identical protocols .
Structure-activity relationship (SAR) analysis : Modify substituents (e.g., pyridylmethyl vs. benzyl groups) to isolate bioactive motifs .
Membrane permeability assays : Assess lipophilicity (logP) via HPLC to correlate with antimicrobial efficacy .
Example :
reported MIC values of 2–8 µg/mL for Gram-positive bacteria but noted variability in fungal assays. SAR studies linked the pyridylmethyl group to enhanced membrane disruption .
Advanced: What computational methods predict binding affinity with target enzymes like cyclooxygenase-2 (COX-2)?
Answer:
Methodology :
Molecular docking : Use AutoDock Vina to simulate ligand-enzyme interactions. docked the compound into COX-2 (PDB: 3LN1), identifying hydrogen bonds with Tyr355 and Val523 .
MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
QSAR modeling : Derive predictive models using descriptors like polar surface area (PSA) and H-bond donors .
Q. Table 3. Docking Results for COX-2
| Pose | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| 1 | -9.2 | H-bond: Tyr355, Val523 | |
| 2 | -8.7 | Hydrophobic: Leu352 |
Basic: What purification techniques ensure high compound purity?
Answer:
- Flash chromatography : Silica gel with cyclohexane/ethyl acetate gradients (0–25%) achieves >95% purity .
- Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve stereoisomers .
Advanced: How can metabolic stability be evaluated in preclinical studies?
Answer:
- Liver microsome assays : Incubate with human hepatocytes (1 mg/mL) and monitor degradation via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
- Plasma protein binding : Use ultrafiltration to measure free fraction (%) .
Data : reported 82% plasma protein binding and t₁/₂ = 3.2 hrs in microsomes, suggesting moderate metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
